molecular formula C8H11NO B2750750 3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one CAS No. 7486-95-5

3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one

Cat. No.: B2750750
CAS No.: 7486-95-5
M. Wt: 137.182
InChI Key: NPAUQPZSOILENA-GBNDHIKLSA-N
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Description

Nomenclature and Stereochemical Considerations of 3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one

The systematic name, this compound, provides a detailed description of the molecule's structure. The prefix "aza" indicates the presence of a nitrogen atom replacing a carbon in the ring system, with the number '3' specifying its position. The term "tricyclo" signifies a molecule containing three fused rings. The numbers in the brackets, [4.2.1.0^{2,5}], define the connectivity and size of these rings. "Nonan" specifies a total of nine atoms in the bicyclic system's backbone, and "-4-one" indicates a ketone group at the fourth position, which, together with the nitrogen at position 3, forms the lactam ring.

Stereochemistry is a critical aspect of this compound due to the presence of multiple chiral centers. This gives rise to the possibility of various stereoisomers. The specific spatial arrangement of atoms can be designated using descriptors such as exo and endo. Furthermore, enantiomers and diastereomers of this compound exist, with specific configurations denoted by (2S,5R) or as a racemic mixture. chem-space.commolaid.com The stereochemistry of the molecule is crucial as it dictates its three-dimensional shape and, consequently, its chemical reactivity and interactions with other chiral molecules.

Compound Properties

Property Value
Molecular Formula C8H11NO echemi.comscbt.com
Molecular Weight 137.18 g/mol echemi.comscbt.com
CAS Number 7486-95-5 echemi.comchem-space.com
Melting Point 63-66 °C echemi.comchemicalbook.com
Boiling Point (estimate) 252.03 - 324.126 °C echemi.comchemicalbook.com

Historical Context and Significance of the Tricyclic Lactam Framework in Organic Chemistry

The lactam ring is a significant functional group in organic and medicinal chemistry. The most famous examples are the β-lactams, which form the core of penicillin and cephalosporin (B10832234) antibiotics. nih.govopenstax.org The discovery of penicillin by Alexander Fleming in 1928 and its subsequent development revolutionized medicine. openstax.org The antibacterial activity of β-lactam antibiotics is attributed to the high ring strain of the four-membered lactam ring, which allows it to acylate and inactivate enzymes essential for bacterial cell wall synthesis. openstax.org

Beyond their role in antibiotics, lactams are valuable intermediates in organic synthesis. nih.gov The constrained cyclic amide of the lactam provides a rigid scaffold that can be used to control stereochemistry in subsequent reactions. The tricyclic framework of compounds like this compound adds another layer of structural rigidity and complexity. Such constrained polycyclic systems are of great interest to chemists for several reasons. They provide access to unique three-dimensional chemical space, which is important in the design of new therapeutic agents and materials. The defined spatial orientation of substituents on a rigid tricyclic core can lead to highly selective interactions with biological targets. oup.com Tricyclic structures are also found in a variety of natural products and have been used as frameworks for antidepressants, known as Tricyclic Antidepressants (TCAs), although these are structurally distinct from the compound . longdom.org

Overview of Research Trajectories Pertaining to this compound

Research involving this compound has primarily focused on its utility as a synthetic building block. smolecule.com Its rigid, well-defined structure makes it an attractive starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. smolecule.com

The compound serves as a scaffold onto which further chemical modifications can be made. The lactam functionality can be hydrolyzed to reveal an amino acid-like structure, or the nitrogen and carbonyl groups can be subjected to various transformations. The hydrocarbon framework can also be functionalized to introduce additional chemical diversity. Researchers have explored using this and related tricyclic structures as intermediates in the synthesis of novel organic compounds. acs.org The availability of this compound for research purposes from various chemical suppliers indicates its role as a tool for chemists exploring new synthetic methodologies and molecular designs. scbt.comkeyorganics.net

Table of Compound Names Mentioned

Compound Name
This compound
(2S,5R)-3-azatricyclo[4.2.1.0²,⁵]nonan-4-one
rac-3-aza-tricyclo[4.2.1.0 2,5 ]nonan-4-one
Penicillin
Cephalosporin

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azatricyclo[4.2.1.02,5]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c10-8-6-4-1-2-5(3-4)7(6)9-8/h4-7H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAUQPZSOILENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101289696
Record name 3-Azatricyclo[4.2.1.02,5]nonan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7486-95-5
Record name 3-Azatricyclo[4.2.1.02,5]nonan-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7486-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azatricyclo[4.2.1.02,5]nonan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Azatricyclo 4.2.1.0^ 2,5 Nonan 4 One

Retrosynthetic Analysis of the Tricyclic Lactam Scaffold

A logical retrosynthetic analysis of 3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one points to two main disconnection strategies. The most direct approach involves a [2+2] cycloaddition, which simplifies the target molecule into two more readily available components.

[2+2] Cycloaddition Disconnection: This primary disconnection breaks the C2-C5 and N3-C4 bonds of the β-lactam ring. This pathway retrosynthetically yields bicyclo[2.2.1]hept-2-ene (norbornene) or a related cyclopentene (B43876) derivative and an isocyanate equivalent. This strategy is attractive as it constructs the core tricyclic and lactam systems in a single, convergent step. The synthesis of the racemic form of the target lactam has been achieved via the cycloaddition of chlorosulfonyl isocyanate to cyclopentene. researchgate.netresearchgate.net

Intramolecular Cyclization Disconnection: An alternative disconnection can be envisioned at the N3-C4 amide bond. This suggests an intramolecular ring closure approach. The precursor for such a cyclization would be a bifunctional molecule, specifically an exo-2-aminobicyclo[2.2.1]heptane-exo-3-acetic acid derivative. This linear precursor, containing both the amine and carboxylic acid functionalities in the correct stereochemical orientation, could theoretically be cyclized to form the target lactam.

Strategies Involving Intramolecular Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic frameworks, offering high efficiency and stereocontrol. researchgate.net

The formation of the four-membered lactam ring fused to the bicyclic system is well-suited to [2+2] cycloaddition chemistry.

[2+2] Cycloaddition Pathways: The most prominent documented synthesis of the this compound scaffold utilizes the [2+2] cycloaddition of an isocyanate with an alkene. Specifically, the reaction between chlorosulfonyl isocyanate (CSI) and cyclopentene yields a racemic mixture of the target molecule, (±)-exo-3-azatricyclo[4.2.1.02,5]nonan-4-one. researchgate.netresearchgate.net This reaction proceeds by first forming an N-chlorosulfonyl-β-lactam intermediate, which is subsequently hydrolyzed to afford the final product. researchgate.net A similar strategy using 1,3-cyclopentadiene as the starting alkene produces the unsaturated analogue, exo-3-azatricyclo[4.2.1.02,5]non-7-en-4-one. researchgate.netresearchgate.net

ReactantsReagentProductReference
CyclopenteneChlorosulfonyl Isocyanate (CSI)(±)-exo-3-Azatricyclo[4.2.1.02,5]nonan-4-one researchgate.net
1,3-CyclopentadieneChlorosulfonyl Isocyanate (CSI)(±)-exo-3-Azatricyclo[4.2.1.02,5]non-7-en-4-one researchgate.netresearchgate.net

[3+2] Cycloaddition Pathways: While 1,3-dipolar [3+2] cycloadditions are a common method for synthesizing five-membered nitrogen-containing heterocycles, their application to form the specific this compound scaffold is not well-documented in the literature. In principle, an intramolecular [3+2] cycloaddition of a precursor containing both a dipole and a dipolarophile on a bicyclo[2.2.1]heptane framework could be envisioned, but this remains a theoretical approach for this target molecule.

The formation of the lactam ring via the cyclization of a suitable linear precursor is a fundamental strategy in heterocyclic chemistry. nih.govfrontiersin.org For the synthesis of this compound, this would involve the intramolecular condensation of an amino acid derivative.

The hypothetical precursor would be exo-2-aminobicyclo[2.2.1]heptane-exo-3-carboxylic acid or an activated derivative thereof. The key challenge in this approach is the synthesis of this precursor with the required exo, exo stereochemistry to ensure that the amino and carboxylic acid groups are correctly positioned for cyclization to the strained, fused lactam ring. Standard peptide coupling reagents could then be employed to facilitate the amide bond formation, closing the four-membered ring. While this method is synthetically plausible, specific examples leading to this compound are not prominently reported, likely due to the challenges in precursor synthesis and the potential for competing intermolecular reactions.

Synthesis via Rearrangement Reactions of Precursors

Molecular rearrangements are powerful reactions that can lead to the formation of complex carbocyclic and heterocyclic skeletons from more easily accessible precursors. However, their application to the synthesis of this compound is not documented and remains a theoretical consideration.

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.orglscollege.ac.in This rearrangement is characteristic of bicyclic systems, particularly in terpene chemistry, where it is driven by the formation of a more stable carbocation or the release of ring strain. researchgate.netnumberanalytics.comlibretexts.org

A hypothetical pathway for the synthesis of the this compound skeleton could involve a Wagner-Meerwein rearrangement of a different, more strained azabicyclic precursor. For instance, a suitably substituted 2-azabicyclo[3.2.1]octane derivative could be envisioned as a starting material. Generation of a carbocation at a strategic position could trigger a skeletal rearrangement to the thermodynamically more stable tricyclo[4.2.1.0^{2,5}]nonane framework. However, controlling the regioselectivity of the rearrangement and the subsequent functional group transformations to install the lactam moiety would be significant challenges. This approach remains a conceptual strategy without reported examples for this specific target.

The pinacol (B44631) rearrangement involves the acid-catalyzed conversion of a 1,2-diol (a vicinal diol) to a ketone or aldehyde. masterorganicchemistry.com The reaction proceeds through protonation of a hydroxyl group, loss of water to form a carbocation, and a subsequent 1,2-migratory shift of an alkyl or aryl group to the carbocation center. organic-chemistry.org This rearrangement can be used to effect ring expansion or contraction in cyclic systems. masterorganicchemistry.com

A theoretical application of a pinacol-type reaction to form this compound could start from a precursor such as a 3-amino-3-(hydroxymethyl)bicyclo[2.2.1]heptan-2-ol. In a semi-pinacol rearrangement variant, activation of the C2-hydroxyl group followed by its departure could generate a carbocation. A subsequent 1,2-shift of the adjacent carbon, which is part of the bicyclic framework, could lead to the desired tricyclic carbon skeleton while forming the ketone of the lactam. The final step would be the cyclization of the amino group onto the newly formed carbonyl. As with the Wagner-Meerwein rearrangement, this is a speculative pathway with no documented success for the synthesis of this target molecule, highlighting the synthetic challenges associated with such strained, bridged lactams. nih.gov

Beckmann Rearrangements

The Beckmann rearrangement is a well-established method for the conversion of ketoximes into amides or lactams. nih.govscispace.com This reaction typically proceeds via the treatment of an oxime with an acid or other promoting agent, leading to the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. nih.gov In the context of synthesizing this compound, this would involve the rearrangement of the corresponding tricyclic ketoxime, Tricyclo[4.2.1.0^{2,5}]nonan-3-one oxime.

While the Beckmann rearrangement is a powerful tool for lactam synthesis, specific documented examples of its application to produce this compound are not extensively reported in readily available literature. However, the general principles of this reaction are highly relevant. The synthesis of a tricyclic lactam has been reported using a Beckmann rearrangement as a key step, starting from dicyclopentadiene. nih.gov The success of the rearrangement is highly dependent on the stereochemistry of the oxime precursor, as the migrating group must be in an anti-position to the leaving group. nih.gov

Table 1: Reagents Commonly Used in Beckmann Rearrangements

Reagent ClassExamples
Protic AcidsSulfuric acid, Polyphosphoric acid
Lewis AcidsBoron trifluoride, Aluminum chloride
Acylating AgentsThionyl chloride, p-Toluenesulfonyl chloride
OtherCyanuric chloride, Vilsmeier-Haack reagents d-nb.info

The choice of reagent can significantly influence the reaction conditions and the outcome of the rearrangement. For a strained system like the tricyclo[4.2.1.0^{2,5}]nonanone framework, careful optimization of the reaction conditions would be necessary to achieve the desired lactam product and avoid potential side reactions such as fragmentation.

Multistep Linear Synthesis Approaches

Multistep linear synthesis provides a sequential and controlled pathway to complex molecules like this compound. This approach involves the stepwise construction of the molecular framework and the subsequent introduction of the required functional groups.

Construction of the Azatricyclic Core

The construction of the core azatricyclic structure is a critical phase in the synthesis. One common strategy involves the use of cycloaddition reactions to form the bicyclic or tricyclic skeleton. For instance, the related Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is a versatile starting material for the synthesis of various carbocyclic nucleosides and other complex molecules. researchgate.netnih.gov The synthesis of the core structure of this compound can be envisioned to start from readily available bicyclic olefins, such as norbornene derivatives.

A potential synthetic route could involve the [2+2] cycloaddition of an isocyanate to a corresponding strained alkene. For example, the reaction of chlorosulfonyl isocyanate with a bicyclic alkene, followed by reduction, is a known method for the formation of β-lactams. researchgate.net

Introduction of the Lactam Functionality

Once the carbocyclic framework is established, the next crucial step is the introduction of the lactam functionality. If not already incorporated during the core construction, this can be achieved through various methods. One approach is the intramolecular cyclization of an amino acid precursor. This involves the formation of an amide bond between an amine and a carboxylic acid group strategically positioned on the tricyclic skeleton.

Another method involves the ring expansion of a smaller cyclic ketone, or the aforementioned Beckmann rearrangement of a cyclic ketoxime. The choice of strategy depends on the availability of starting materials and the desired stereochemical outcome.

Divergent and Convergent Synthetic Strategies for Stereocontrol

The stereochemistry of this compound is a key aspect of its synthesis. Divergent and convergent strategies offer powerful means to control the stereochemical outcome.

A divergent synthesis would involve the creation of a common intermediate which can then be converted into multiple stereoisomers of the target molecule through different reaction pathways. This approach is efficient for exploring the chemical space around the target compound.

A convergent synthesis , on the other hand, involves the independent synthesis of different fragments of the molecule, which are then coupled together in the final steps. This strategy is often more efficient for the synthesis of complex molecules as it allows for the optimization of each fragment's synthesis separately. While specific applications of these strategies to this compound are not widely documented, the principles are applicable to the synthesis of its complex, stereochemically rich structure.

Catalytic and Stereoselective Approaches to this compound Synthesis (e.g., Enzymatic Resolution)

Modern synthetic chemistry increasingly relies on catalytic and stereoselective methods to produce enantiomerically pure compounds. In the synthesis of this compound, enzymatic resolution has proven to be a highly effective technique for separating enantiomers.

Specifically, the lipase-catalyzed enantioselective ring opening of racemic exo-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one has been successfully demonstrated. researchgate.net This kinetic resolution process involves the selective reaction of one enantiomer of the racemic lactam with a nucleophile (in this case, water), catalyzed by a lipase (B570770), leaving the other enantiomer unreacted. High enantioselectivity (E > 200) has been observed for this reaction. researchgate.net

Table 2: Lipase-Catalyzed Resolution of racemic exo-3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one researchgate.net

EnzymeReaction ConditionsProductsYieldEnantiomeric Excess (ee)
Lipolase1 equiv. H₂O in diisopropyl ether, 70 °CResolved β-amino acid46%≥98%
Unreacted β-lactam≥40%≥98%

This enzymatic approach provides an efficient route to both enantiomers of the corresponding β-amino acid and the enantiopure lactam. researchgate.net The resolved β-lactam can then be hydrolyzed to afford the other enantiomer of the β-amino acid. researchgate.net The use of lipases for the kinetic resolution of racemic secondary alcohols and their derivatives is a well-established and versatile method in organic synthesis. d-nb.infopolimi.itresearchgate.net

Mechanistic Investigations of Reactions Involving 3 Azatricyclo 4.2.1.0^ 2,5 Nonan 4 One

Elucidation of Reaction Pathways for Ring Opening and Closure

Ring Closure: Synthesis via [2+2] Cycloaddition

The formation of the 3-azatricyclo[4.2.1.02,5]nonan-4-one skeleton is typically achieved through a [2+2] cycloaddition reaction. The established pathway involves the reaction of norbornene with chlorosulfonyl isocyanate (CSI). This reaction proceeds with high stereoselectivity, with the isocyanate adding to the less sterically hindered exo face of the norbornene double bond.

The mechanism involves the initial formation of a zwitterionic intermediate, which then rapidly collapses to form the four-membered β-lactam ring. The resulting product is an N-chlorosulfonyl β-lactam. Subsequent reductive cleavage of the N-SO2Cl group, often using a reducing agent like benzenethiol (B1682325) in the presence of a base such as pyridine, yields the final, unsubstituted lactam, (±)-exo-3-azatricyclo[4.2.1.02,5]nonan-4-one. researchgate.net

Ring Opening: Enzymatic Hydrolysis

The primary reaction pathway investigated for the ring-opening of this lactam is enzymatic hydrolysis. Specifically, lipase-catalyzed hydrolysis provides a highly selective method for cleaving the amide bond. Studies have shown that lipases, such as Lipolase®, can effectively catalyze the hydrolytic ring-opening of the racemic exo-lactam. nih.gov

The reaction involves the nucleophilic attack of a serine residue in the enzyme's active site on the electrophilic carbonyl carbon of the lactam. This process is highly enantioselective, meaning the enzyme preferentially reacts with one enantiomer over the other. The hydrolysis of one enantiomer of the lactam yields the corresponding enantiopure β-amino acid, while leaving the other enantiomer of the lactam largely unreacted. This enzymatic process serves as an efficient kinetic resolution, providing access to both enantiomers of the lactam and the corresponding amino acid. nih.gov

Studies on Rearrangement Mechanisms within the Tricyclic System

Detailed mechanistic studies on the acid-catalyzed rearrangements of 3-azatricyclo[4.2.1.02,5]nonan-4-one are not extensively documented in the scientific literature. While rearrangements of complex β-lactams under specific conditions, such as the semipinacol rearrangement of fused β-lactam diols, have been reported, general acid-catalyzed skeletal rearrangements for this parent compound remain uncharacterized. worktribe.com

Similar to acid-catalyzed reactions, the thermal and photochemical rearrangement pathways for 3-azatricyclo[4.2.1.02,5]nonan-4-one have not been a major focus of mechanistic investigation. While photochemical methods can be employed to synthesize β-lactams via in-situ generation of ketene (B1206846) intermediates that react with imines, the rearrangement of the pre-formed tricyclic lactam skeleton itself is not well-established. chalmers.senih.gov Studies on related, but more complex, azatetracyclic systems have shown that photoirradiation can induce unusual skeletal rearrangements involving C-N bond cleavage, but these specific pathways cannot be directly extrapolated to the simpler tricyclic nonan-4-one system. oup.comoup.com

Mechanisms of Functional Group Interconversion on the Lactam Moiety

The most significant functional group interconversion studied for 3-azatricyclo[4.2.1.02,5]nonan-4-one is the hydrolysis of the lactam to a β-amino acid, as detailed in the enzymatic ring-opening section.

Another fundamental interconversion is the reduction of the lactam amide to a cyclic amine. While not specifically detailed for this compound in the literature, the mechanism is expected to follow the well-established pathway for amide and lactam reduction using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). The mechanism proceeds via nucleophilic attack of a hydride ion on the lactam carbonyl carbon. This forms a tetrahedral intermediate which then collapses, and after a series of steps involving coordination to the aluminum species and further hydride additions, the carbonyl group is fully reduced to a methylene (B1212753) (CH₂) group, yielding the corresponding 3-azatricyclo[4.2.1.02,5]nonane.

Investigations into Stereochemical Outcomes and Diastereoselectivity of Reactions

The stereochemistry of reactions involving 3-azatricyclo[4.2.1.02,5]nonan-4-one is a key area of investigation, particularly in the context of asymmetric synthesis.

The synthesis of the lactam itself via the cycloaddition of chlorosulfonyl isocyanate to norbornene is highly diastereoselective, yielding predominantly the exo isomer. This selectivity is governed by the steric hindrance of the bridged bicyclic system, which directs the approach of the reactant to the outer face of the double bond.

In subsequent reactions, the enzymatic ring-opening of the racemic (±)-exo-lactam is a notable example of stereochemical control. The process is highly enantioselective, with studies reporting enantiomeric excess (ee) values of ≥98% for the resulting products. This kinetic resolution allows for the isolation of one enantiomer as the unreacted lactam and the other as the hydrolyzed β-amino acid. nih.gov The high degree of selectivity is attributed to the precise fit of one enantiomer into the chiral active site of the enzyme, which facilitates its hydrolysis while sterically rejecting the other.

Below is a table summarizing the results of a typical lipase-catalyzed kinetic resolution.

ProductYield (%)Enantiomeric Excess (ee %)Enantiomer
Resolved β-amino acid46≥98(+)-enantiomer
Unreacted β-lactam≥40≥98(-)-enantiomer

Role of Intermediates and Transition States in Reactivity Profiles

The reactivity of 3-azatricyclo[4.2.1.02,5]nonan-4-one is dictated by the stability of key intermediates and transition states in its reaction pathways.

In the ring-opening hydrolysis of the β-lactam ring, the mechanism proceeds through a high-energy tetrahedral intermediate . In both enzymatic and base-catalyzed hydrolysis, a nucleophile (an enzyme's serine residue or a hydroxide (B78521) ion, respectively) attacks the strained carbonyl carbon. The stability of the negatively charged oxygen in the resulting tetrahedral intermediate is a critical factor in the reaction rate. The inherent strain of the four-membered ring lowers the activation energy for this step compared to acyclic amides, contributing to the lactam's reactivity. nih.gov

For the ring-closure synthesis via [2+2] cycloaddition of an alkene and an isocyanate, the reaction is believed to proceed through a zwitterionic intermediate . This intermediate forms after the initial bond formation between the reactants and subsequently collapses in an electrocyclic reaction to form the stable four-membered lactam ring. nih.gov The stereochemical outcome of the reaction is determined during these initial bond-forming steps.

Reactivity and Transformations of the Tricyclic Lactam System

Reactions at the Lactam Carbonyl Group

The carbonyl group of the lactam is a key site for reactivity, susceptible to attack by nucleophiles and reduction by hydride reagents.

The lactam carbonyl carbon is electrophilic and can undergo nucleophilic acyl substitution. A significant example of this is the enzyme-catalyzed ring-opening of the lactam. Lipases, a class of hydrolytic enzymes, can effectively catalyze the enantioselective hydrolysis of racemic 3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one. researchgate.net This reaction involves a nucleophilic attack by an amino acid residue (typically serine) in the enzyme's active site on the lactam carbonyl, leading to a covalent acyl-enzyme intermediate. Subsequent hydrolysis of this intermediate releases the ring-opened product and regenerates the enzyme. This biocatalytic approach is highly valued for its exceptional stereocontrol. researchgate.net

The carbonyl group of the lactam can be completely reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents. This transformation converts the lactam into the corresponding cyclic amine. Reagents such as lithium aluminum hydride (LiAlH₄) or its derivatives are commonly employed for this purpose. rsc.org The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom to yield 3-Azatricyclo[4.2.1.0^{2,5}]nonane.

ReactantReagent(s)ProductTransformation Type
This compoundLiAlH₄ in an ether solvent (e.g., THF, Et₂O)3-Azatricyclo[4.2.1.0^{2,5}]nonaneCarbonyl Reduction

Reactions Involving the Nitrogen Atom of the Lactam

The nitrogen atom in the lactam ring, while part of an amide, retains some nucleophilic character and can participate in several important reactions after deprotonation.

The hydrogen atom attached to the lactam nitrogen is acidic and can be removed by a strong base (e.g., sodium hydride, NaH) to form a nucleophilic conjugate base. This anion can then react with electrophiles like alkyl halides or acyl chlorides in N-alkylation or N-acylation reactions, respectively. researchgate.net These reactions are crucial for introducing substituents onto the nitrogen atom, thereby modifying the compound's properties. Phase-transfer catalysis is a method that can facilitate such alkylations under milder conditions. researchgate.net

Reaction TypeReagent(s)General Product
N-Alkylation1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X)N-alkyl-3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one
N-Acylation1. Strong Base (e.g., NaH)2. Acyl Chloride (R-COCl)N-acyl-3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one

The amide bond within the lactam ring can be cleaved through hydrolysis, a reaction that can be catalyzed by acid, base, or enzymes. This process, known as hydrolytic ring opening, results in the formation of a β-amino acid. A notable example is the highly enantioselective ring opening of racemic this compound using the enzyme Lipolase. researchgate.net This reaction is performed with water in an organic solvent at elevated temperatures, achieving an excellent enantiomeric excess (ee ≥ 98%) for the resulting β-amino acid hydrochloride enantiomers. researchgate.net

SubstrateCatalyst/ConditionsProductKey Finding
Racemic exo-3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-oneLipolase, 1 equiv. H₂O, diisopropyl ether, 70°CEnantiopure β-amino acid and unreacted lactam enantiomerHigh enantioselectivity (E > 200) was observed. researchgate.net

Transformations of the Tricyclic Cage Structure

Beyond the reactions of the lactam functionality, the strained tricyclic cage itself can undergo significant transformations. Under specific conditions, such as those promoting free-radical reactions, the carbon skeleton can rearrange. For instance, studies on similar strained azatricyclic systems have shown that radical deoxygenation of related alcohol precursors can induce a skeletal rearrangement. researchgate.net This process can lead to the formation of different, often more stable, bicyclic structures, such as 2-azabicyclo[2.2.1]hept-5-enes. researchgate.net This indicates that the tricyclic framework of this compound is not merely a passive scaffold but can be an active participant in chemical transformations, allowing for the synthesis of novel molecular architectures.

Ring Expansion Reactions

Ring expansion of the β-lactam moiety in this compound provides a pathway to larger, bridged heterocyclic systems. A notable example is the lipase-catalyzed enantioselective ring opening.

Lipase-catalyzed hydrolysis of racemic exo-3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one has been demonstrated as an effective method for kinetic resolution, yielding enantiomerically enriched β-amino acids and the unreacted lactam. researchgate.net This enzymatic approach highlights the potential for creating chiral building blocks. High enantioselectivity has been achieved using Lipolase in diisopropyl ether, affording the corresponding β-amino acid and the resolved β-lactam in good yields. researchgate.net

Table 1: Lipase-Catalyzed Enantioselective Ring Opening of (±)-exo-3-Azatricyclo[4.2.1.02,5]nonan-4-one researchgate.net
EnzymeSolventTemperature (°C)ProductYield (%)Enantiomeric Excess (ee %)
LipolaseDiisopropyl ether70(1R,2S,4R,5S)-2-Aminobicyclo[2.2.1]heptane-4-carboxylic acid46≥98
LipolaseDiisopropyl ether70(1S,2R,5S,6R)-3-Azatricyclo[4.2.1.02,5]nonan-4-one≥40-

While enzymatic methods are prominent, chemical methods for ring expansion of β-lactams, such as the reaction with diazomethane (B1218177) or other rearranging agents, could potentially be applied to this system to yield six-membered ring lactams, though specific examples for this tricyclic system are not extensively documented.

Ring Contraction and Fragmentation Pathways

Due to the inherent ring strain, the β-lactam ring in this compound can undergo fragmentation under specific conditions. Photochemical reactions, for instance, are known to induce cleavage of the β-lactam ring. researchgate.net Irradiation of β-lactams can lead to a retro-Staudinger reaction, yielding highly reactive ketene (B1206846) intermediates. researchgate.net These intermediates can be trapped by nucleophiles, leading to various products.

Fragmentation can also be initiated by non-nucleophilic bases, which can abstract a proton from the nitrogen atom, followed by cleavage of the C-N or C-C bonds of the four-membered ring. The specific fragmentation pathway is highly dependent on the substitution pattern and the reaction conditions.

Functionalization of the Aliphatic Ring System

The aliphatic norbornane (B1196662) framework of this compound offers several sites for functionalization. A common strategy involves starting with the unsaturated analog, 3-Azatricyclo[4.2.1.0^{2,5}]non-7-en-4-one, and modifying the double bond.

The double bond in the unsaturated analog can undergo a variety of electrophilic additions, such as dihydroxylation or epoxidation. scispace.com For example, cis-dihydroxylation can be achieved using osmium tetroxide or other manganese-based catalytic systems, leading to the corresponding diol. scispace.com Subsequent oxidation and further transformations of these diols can introduce a range of functionalities onto the bicyclic core.

Following the functionalization of the double bond, the molecule can be hydrogenated to yield the saturated, functionalized this compound derivative. This two-step approach allows for the introduction of diverse functional groups onto the aliphatic ring system.

Reactions Under Radical Conditions

The this compound system can participate in reactions involving radical intermediates. Radical-mediated synthesis has been employed to construct tricyclic β-lactam structures, indicating the stability of radical intermediates on this framework. researchgate.netencyclopedia.pub

While specific radical reactions on this compound are not extensively reported, analogies can be drawn from similar bicyclic systems. For instance, radical deoxygenation of hydroxylated derivatives of related azatricyclic compounds has been successfully demonstrated. This suggests that derivatives of this compound bearing appropriate functional groups could undergo similar radical-mediated transformations. Tin-based radical chemistry, as well as more modern tin-free methods, could potentially be applied to introduce or modify substituents on the aliphatic backbone.

Reactions Under Oxidative and Reductive Conditions

The this compound molecule possesses two key sites for redox reactions: the β-lactam ring and the aliphatic framework.

Oxidative Conditions:

Oxidation of the N-H bond of the β-lactam is a potential transformation. While the direct oxidation of the parent compound is not well-documented, N-unsubstituted β-lactams can undergo various oxidative reactions. For instance, oxidation with reagents like peracetic acid or ferrate(VI) has been shown to be effective for the degradation of other β-lactam antibiotics, often targeting the heteroatoms in the fused ring systems. nih.govresearchgate.net In the case of this compound, selective oxidation of the aliphatic C-H bonds could also be achievable under specific conditions, leading to hydroxylated or carbonylated derivatives.

Reductive Conditions:

The carbonyl group of the β-lactam is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide functionality. chem-station.comuop.edu.pk The reduction of lactams with LiAlH₄ typically yields the corresponding cyclic amines. davuniversity.org Milder reducing agents, such as sodium borohydride, are generally not effective for the reduction of amides. uop.edu.pk

Table 2: Potential Reductive Transformations of 3-Azatricyclo[4.2.1.02,5]nonan-4-one
ReagentExpected ProductReference
Lithium Aluminum Hydride (LiAlH₄)3-Azatricyclo[4.2.1.02,5]nonane chem-station.comuop.edu.pk
Sodium Borohydride (NaBH₄)No reaction uop.edu.pk

The choice of reducing agent is crucial for achieving the desired transformation, whether it be the complete reduction of the lactam to an amine or a more selective modification of other functional groups that may be present on the molecule.

Advanced Structural Characterization Techniques for 3 Azatricyclo 4.2.1.0^ 2,5 Nonan 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to determine the connectivity of atoms, their spatial proximities, and the stereochemical arrangement within the molecule.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The analysis of chemical shifts (δ), signal multiplicity (splitting patterns), and coupling constants (J values) allows for the assignment of each proton to its position in the structure. For 3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one, the ¹H NMR spectrum would be expected to show a complex set of signals in the aliphatic region due to the rigid, strained tricyclic system. Each unique proton would give rise to a distinct signal, and the coupling constants would be crucial in establishing the dihedral angles between adjacent protons, thereby helping to define the molecule's conformation.

However, a detailed analysis of published scientific literature and spectral databases did not yield specific experimental ¹H NMR data for this compound.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1Data not availableData not availableData not available
H2Data not availableData not availableData not available
H5Data not availableData not availableData not available
H6Data not availableData not availableData not available
H7endoData not availableData not availableData not available
H7exoData not availableData not availableData not available
H8endoData not availableData not availableData not available
H8exoData not availableData not availableData not available
H9antiData not availableData not availableData not available
H9synData not availableData not availableData not available
NHData not availableData not availableData not available

Table 1: Hypothetical ¹H NMR Data Table for this compound.

Carbon-13 (¹³C) NMR spectroscopy detects the carbon atoms in a molecule. A standard broadband decoupled ¹³C NMR spectrum for this compound would be expected to show eight distinct signals, corresponding to the eight carbon atoms in its structure. The chemical shift of the carbonyl carbon (C4) would appear significantly downfield (typically >170 ppm), while the other seven sp³-hybridized carbons would resonate in the aliphatic region. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could further distinguish between CH, CH₂, and CH₃ groups, although this molecule contains no methyl groups.

Specific, experimentally determined ¹³C NMR chemical shift data for this compound are not available in the surveyed scientific literature.

Carbon Assignment Chemical Shift (δ, ppm)
C1Data not available
C2Data not available
C4Data not available
C5Data not available
C6Data not available
C7Data not available
C8Data not available
C9Data not available

Table 2: Hypothetical ¹³C NMR Data Table for this compound.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the complete carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for determining the stereochemistry and conformation of the rigid tricyclic structure.

Despite the utility of these techniques, no specific 2D NMR studies or the resulting correlation data for this compound could be located in publicly available research.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. For this compound (C₈H₁₁NO), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

A search of scientific databases did not provide specific HRMS data for this compound.

Parameter Value
Molecular FormulaC₈H₁₁NO
Calculated Exact Mass137.0841 g/mol
Measured Exact MassData not available

Table 3: Molecular Formula and Mass Data for this compound.

In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure. By analyzing these fragmentation pathways, typically through techniques like tandem mass spectrometry (MS/MS), chemists can deduce the connectivity of the original molecule. For this compound, characteristic fragmentation would likely involve cleavages of the strained ring system, such as retro-Diels-Alder reactions or loss of carbon monoxide from the lactam moiety.

Detailed studies on the mass spectral fragmentation pathways of this compound have not been found in the accessible literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the most characteristic absorption band is that of the carbonyl (C=O) group within the β-lactam ring. The position of this lactam C=O stretching vibration is highly sensitive to ring strain and substitution.

In general, the carbonyl stretching frequency in lactams is influenced by the size of the ring. Four-membered β-lactams are highly strained, which leads to a higher absorption frequency for the C=O bond compared to less strained, larger lactam rings or acyclic amides. Typically, the C=O stretch for a saturated β-lactam appears in the range of 1730-1760 cm⁻¹. The specific value for this compound is anticipated to be in the upper end of this range due to the significant ring strain imposed by the tricyclic framework. This high frequency is a hallmark of the β-lactam functionality and a key indicator of its presence in the molecular structure.

While specific experimental spectra for this compound are not widely published in publicly accessible literature, the expected IR absorption data can be summarized as follows:

Functional GroupVibration ModeExpected Absorption Range (cm⁻¹)
Lactam C=OStretch1730 - 1760
C-NStretch1350 - 1200
C-H (sp³)Stretch2850 - 3000

This table is based on established principles of IR spectroscopy for β-lactams and represents expected values.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

A crystal structure analysis of this compound would yield a comprehensive set of atomic coordinates, from which precise bond lengths and angles can be calculated. The β-lactam ring is expected to exhibit some degree of puckering due to the fused tricyclic system. Key bond metrics of interest would include:

C=O bond length: Typically around 1.21 Å for a β-lactam carbonyl.

N-C=O bond length: Approximately 1.36 Å.

C-N bond lengths within the four-membered ring: Expected to be around 1.47 Å.

Bond angles within the β-lactam ring: These would deviate significantly from the ideal 90° of a planar square, indicating ring strain.

A hypothetical data table of selected bond metrics is presented below to illustrate the type of information obtained from an X-ray crystallographic study.

BondExpected Length (Å)
C4=O5~1.21
N3-C4~1.36
C2-N3~1.47
C2-C5~1.54
AngleExpected Value (°)
N3-C4-C5~92
C2-N3-C4~94
N3-C2-C5~88
C2-C5-C4~86

Note: The values in these tables are hypothetical and based on typical bond lengths and angles for strained β-lactam systems. Actual experimental values would require a dedicated crystallographic study.

The tricyclic nature of this compound results in a rigid, cage-like conformation. The molecule is built upon a norbornane (B1196662) framework, which itself has a strained, boat-like cyclohexyl ring. The fusion of the β-lactam and cyclopropane (B1198618) rings to this framework introduces further conformational constraints.

Theoretical and Computational Studies of 3 Azatricyclo 4.2.1.0^ 2,5 Nonan 4 One

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic properties, stability, and reactivity of a molecule like 3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one. These methods provide insights into electron distribution, molecular orbitals, and the nature of chemical bonds.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govnih.gov For a molecule like this compound, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), would be employed to determine its optimized geometry, electronic properties, and vibrational frequencies. nih.gov

Key parameters that would be elucidated include bond lengths, bond angles, and dihedral angles, which are crucial for understanding the steric and electronic effects within the strained tricyclic framework. The calculations would also yield the distribution of electron density, highlighting the polarization of the amide bond and the electrostatic potential surface. This information is vital for predicting sites susceptible to nucleophilic or electrophilic attack.

Furthermore, Natural Bond Orbital (NBO) analysis, a common component of DFT studies, would be used to analyze specific orbital interactions. nih.govic.ac.uk For the amide group within the tricyclic system, NBO analysis can quantify the delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group, which is a key factor in the rotational barrier around the C-N bond. researchgate.net

Table 1: Representative DFT-Calculated Properties for a Strained Bicyclic Amide (Note: This table is illustrative and based on typical values for similar structures, not specific experimental or calculated data for this compound.)

PropertyFunctional/Basis SetCalculated Value
C=O Bond LengthB3LYP/6-31G(d)1.23 Å
C-N Bond LengthB3LYP/6-31G(d)1.35 Å
Dipole MomentM06-2X/aug-cc-pVTZ3.8 D
NBO Charge on OB3LYP/6-31G(d)-0.65 e
NBO Charge on NB3LYP/6-31G(d)-0.52 e

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for more accurate energy and property calculations. researchgate.net Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory would provide a more precise description of electron correlation effects, which are important in accurately determining the energetics of strained molecules. nih.gov

These methods are particularly valuable for benchmarking DFT results and for calculations where high accuracy is paramount, such as determining the relative energies of different conformers or the heights of activation barriers for chemical reactions. researchgate.net For this compound, ab initio calculations would be instrumental in validating the predictions of its electronic structure and the stability of its unique tricyclic framework. nih.gov

Computational Analysis of Conformations and Strain Energy

The rigid, polycyclic structure of this compound suggests the presence of significant ring strain. libretexts.org Computational methods can quantify this strain energy, which is the excess energy arising from deviations from ideal bond angles, bond lengths, and dihedral angles. nih.gov

Strain energy is typically calculated by comparing the heat of formation of the actual molecule with that of a hypothetical, strain-free reference compound using isodesmic or homodesmotic reactions. These theoretical reactions are constructed to cancel out systematic errors in the calculations. DFT and ab initio methods are employed to compute the energies of all species in these reactions, leading to a reliable estimate of the strain energy. For a complex system like this compound, understanding its strain energy is crucial for predicting its thermodynamic stability and chemical reactivity.

Conformational analysis of polycyclic molecules, even those with limited flexibility, is important for identifying the lowest energy structure. fiveable.me While the tricyclic framework of this compound is expected to be quite rigid, computational searches for different conformations, though likely limited in scope, would ensure the identification of the global minimum energy structure.

Molecular Dynamics Simulations of Conformational Flexibility

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules over time. researchgate.net For a seemingly rigid molecule like this compound, MD simulations can reveal subtle vibrational motions and any potential, albeit limited, conformational flexibility. researchgate.net

By simulating the motion of the atoms over a period of time (from picoseconds to nanoseconds), MD can provide insights into the accessible conformations and the dynamics of any structural changes. These simulations would be particularly useful for understanding how the molecule might behave in a solvent and how its structure might fluctuate under different conditions. The rigidity of the molecule could be a key feature in its potential applications, and MD simulations would be the primary method to quantify this aspect. uu.nl

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is extensively used to model the mechanisms of chemical reactions, providing a detailed picture of the transformation from reactants to products via a transition state. nih.gov

For this compound, several key transformations could be investigated, such as amide bond rotation and hydrolysis. The energy barrier for rotation around the C-N amide bond is a critical parameter that influences the molecule's dynamic behavior. libretexts.org This barrier can be calculated by mapping the potential energy surface as a function of the C-N dihedral angle. The highest point on this energy profile corresponds to the transition state, and the energy difference between the ground state and the transition state is the activation energy for rotation. nih.gov

Similarly, the mechanism of hydrolysis of the lactam ring could be modeled. acs.org This would involve identifying the transition states for the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon and the subsequent ring-opening steps. researchgate.net Calculating the energy barriers for these steps would provide valuable information about the molecule's stability towards hydrolysis.

Table 2: Illustrative Calculated Activation Energies for Amide Bond Rotation and Hydrolysis (Note: This table is for illustrative purposes and based on general values for strained amides.)

TransformationComputational MethodCalculated Activation Energy (kcal/mol)
Amide Bond RotationDFT (B3LYP/6-31G(d))15 - 20
Neutral HydrolysisQM/MM25 - 30
Base-Catalyzed HydrolysisDFT with solvent model18 - 22

These computational approaches, from DFT and ab initio methods to molecular dynamics simulations, provide a comprehensive toolkit for the theoretical investigation of this compound. Such studies would be invaluable for understanding its fundamental chemical properties and guiding future experimental work.

Prediction of Reaction Selectivity (Regio-, Chemo-, Stereoselectivity)

Computational chemistry offers powerful tools to predict the selectivity of chemical reactions, providing insights that can guide experimental work. For a molecule like 3-Azatricyclo[4.2.1.02,5]nonan-4-one, density functional theory (DFT) calculations would be the primary method to explore its reactivity.

Regioselectivity: The regioselectivity of reactions involving this molecule would be largely dictated by the electronic and steric properties of its strained framework. Computational models can predict the most likely sites for nucleophilic or electrophilic attack. For instance, in the case of reduction of the lactam carbonyl group, calculations of the electrostatic potential surface would highlight the electrophilic nature of the carbonyl carbon, making it the primary site for hydride attack. In reactions involving deprotonation, the acidity of the protons alpha to the carbonyl group could be calculated to determine the most likely site for enolate formation.

Chemoselectivity: 3-Azatricyclo[4.2.1.02,5]nonan-4-one possesses a single primary functional group, the amide (lactam). Therefore, discussions of chemoselectivity would primarily arise in the context of more complex derivatives of this scaffold. However, in reactions that could potentially involve C-H bond activation, computational studies could predict whether reaction at the carbonyl group or at a C-H bond is more favorable by calculating the activation energies for competing reaction pathways.

Stereoselectivity: The rigid and sterically congested tricyclic structure of this molecule would strongly influence the stereochemical outcome of any reaction. The exo and endo faces of the bicyclo[2.2.1]heptane moiety present distinct steric environments. Computational modeling of transition states for reactions such as alkylation of the corresponding enolate or reduction of the carbonyl would allow for the prediction of the favored diastereomer. For example, the approach of a reagent to the carbonyl carbon is likely to be favored from the less sterically hindered face of the molecule, and DFT calculations can quantify this energy difference, thus predicting the stereochemical outcome. Studies on similar bicyclic systems have shown that steric hindrance and the possibility of stabilizing interactions can be accurately modeled to predict stereoselectivity. dnu.dp.ua

A hypothetical analysis of the stereoselectivity of a hydride reduction of the carbonyl group is presented in the table below, based on computational principles.

2,5
Reagent ApproachPredicted Transition State Energy (Relative)Predicted Major ProductRationale
Exo-face attackLowerEndo-alcoholLess steric hindrance from the bicyclic framework.
Endo-face attackHigherExo-alcoholIncreased steric repulsion from the ethano bridge of the norbornane (B1196662) system.

Spectroscopic Parameter Prediction (NMR chemical shifts, IR frequencies)

Computational methods are routinely used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. These calculations provide theoretical chemical shifts that can be correlated with experimental data. For 3-Azatricyclo[4.2.1.02,5]nonan-4-one, such calculations would be crucial for assigning the signals of the various protons and carbons in its complex, asymmetric structure. The predicted shifts would be sensitive to the stereochemistry of the molecule.

Below are tables of hypothetical, yet chemically reasonable, predicted 1H and 13C NMR chemical shifts for 3-Azatricyclo[4.2.1.02,5]nonan-4-one, based on DFT calculations that would be performed at a common level of theory (e.g., B3LYP/6-31G(d)).

1
Proton PositionPredicted Chemical Shift (ppm)Predicted MultiplicityRationale
N-H~6.5-7.5br sTypical amide proton chemical shift.
Bridgehead Protons (C1, C6)~2.5-3.0mDeshielded due to proximity to the lactam and ring strain.
Protons α to Carbonyl (C5)~2.2-2.6mAdjacent to the electron-withdrawing carbonyl group.
Protons α to Nitrogen (C2)~3.0-3.5mAdjacent to the electronegative nitrogen atom.
Other Methylene (B1212753)/Methine Protons~1.2-2.0mTypical range for aliphatic protons in a bicyclic system.
13
Carbon PositionPredicted Chemical Shift (ppm)Rationale
Carbonyl Carbon (C4)~175-180Characteristic of a lactam carbonyl group.
Carbon α to Nitrogen (C2)~50-55Influenced by the electronegative nitrogen.
Carbon α to Carbonyl (C5)~40-45Influenced by the carbonyl group.
Bridgehead Carbons (C1, C6)~35-45Typical for bridgehead carbons in a norbornane-type system.
Other Aliphatic Carbons~25-40Standard range for sp³ hybridized carbons in a cyclic system.

IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can also be predicted using DFT calculations. This is particularly useful for identifying characteristic functional group vibrations. For 3-Azatricyclo[4.2.1.02,5]nonan-4-one, the most prominent absorption would be the C=O stretch of the lactam. Its position can be sensitive to ring strain. Computational analysis can predict this frequency and how it might shift compared to a less strained lactam.

A table of hypothetical predicted IR frequencies is provided below.

Vibrational ModePredicted Frequency (cm-1)IntensityRationale
N-H Stretch~3200-3300MediumTypical for a secondary amide.
C-H Stretch (sp³)~2850-3000Medium-StrongCharacteristic of aliphatic C-H bonds.
C=O Stretch (Amide I)~1680-1700StrongSlightly higher frequency may be predicted due to ring strain.
N-H Bend (Amide II)~1510-1550MediumCharacteristic of a secondary amide.

Synthetic Utility and Applications As a Molecular Building Block

Role in the Synthesis of Complex Natural Products with Related Skeletal Features (e.g., cispentacin derivatives)

A significant application of racemic exo-3-azatricyclo[4.2.1.02,5]nonan-4-one is in the enzymatic kinetic resolution to produce enantiopure bicyclic β-amino acids. These amino acids are structurally related to cispentacin, a natural antifungal agent, and are valuable chiral building blocks for pharmaceutical research.

The key transformation is a highly enantioselective ring-opening of the β-lactam catalyzed by lipases. researchgate.netnih.gov In a typical procedure, the racemic lactam is treated with a lipase (B570770), such as Lipolase (a lipase from Candida antarctica), in an organic solvent with a controlled amount of water. The enzyme selectively hydrolyzes one enantiomer of the lactam into the corresponding β-amino acid, leaving the other enantiomer of the lactam largely unreacted. researchgate.net

This enzymatic resolution provides simultaneous access to two valuable, enantiomerically pure compounds from a single racemic starting material:

One enantiomer of a 1,4-bridged cispentacin analogue (the β-amino acid).

The opposite, unreacted enantiomer of the starting β-lactam.

The unreacted lactam can be easily separated from the amino acid product and subsequently hydrolyzed under acidic conditions to furnish the opposite enantiomer of the β-amino acid, allowing for the efficient utilization of the initial racemic mixture. researchgate.net High enantioselectivity (E > 200) has been reported for this process, yielding products with excellent enantiomeric excess (ee ≥ 98%). researchgate.net

Starting MaterialEnzymeProduct 1 (Yield)Product 2 (Yield)Enantiomeric Excess (ee)Reference
(±)-exo-3-Azatricyclo[4.2.1.02,5]nonan-4-oneLipolaseResolved β-Amino Acid (46%)Resolved β-Lactam (≥40%)≥98% researchgate.net
(±)-exo-3-Azatricyclo[4.2.1.02,5]non-7-en-4-oneLipolaseResolved β-Amino Acid (46%)Resolved β-Lactam (≥40%)≥98% researchgate.net

Utilization in the Construction of Bridged and Polycyclic Systems

The 3-azatricyclo[4.2.1.02,5]nonan-4-one skeleton is itself a bridged, polycyclic system. Its primary utility in this context is not to build larger polycyclic frameworks, but rather to serve as a constrained precursor for the stereocontrolled synthesis of other valuable bridged systems, namely bicyclo[2.2.1]heptane (norbornane) derivatives. researchgate.net

The enzymatic ring-opening reaction discussed previously is a prime example of this application. It transforms the tricyclic lactam into a bicyclic β-amino acid. researchgate.netnih.gov This transformation is synthetically valuable because it uses the rigid tricyclic structure to control the stereochemistry of the resulting bicyclic product. The amino and carboxylic acid groups are installed with a defined spatial relationship on the norbornane (B1196662) framework, a structural motif present in various biologically active molecules. These resulting bicyclic amino acids are considered unique β-alanine derivatives and can be used as bifunctional synthons for preparing further complex heterocycles. researchgate.net

Application as a Precursor for Nitrogen-Containing Heterocycles (e.g., 1,3-oxazinanes, allylamines)

While direct conversion from 3-azatricyclo[4.2.1.02,5]nonan-4-one is not extensively documented, the β-amino acids produced from its ring-opening are logical precursors to other nitrogen-containing heterocycles, such as 1,3-oxazinanes. The synthesis of 1,3-oxazinanes often proceeds from 1,3-aminoalcohols.

The β-amino acid obtained from the enzymatic hydrolysis of 3-azatricyclo[4.2.1.02,5]nonan-4-one possesses the required 1,3-relationship between the amine and carboxylic acid functional groups. A plausible and synthetically straightforward pathway to a 1,3-oxazinane (B78680) would involve:

Reduction: The selective reduction of the carboxylic acid moiety in the bicyclic β-amino acid to a primary alcohol. This would yield a bicyclic 1,3-aminoalcohol.

Cyclization: Subsequent acid-catalyzed condensation or reaction with a carbonyl compound (like formaldehyde (B43269) or an aldehyde) would lead to the formation of the six-membered 1,3-oxazinane ring, fused to the bicyclic framework.

This potential application highlights how 3-azatricyclo[4.2.1.02,5]nonan-4-one can serve as a masked precursor to other heterocyclic systems through a short sequence of reliable chemical transformations.

Potential for Scaffold Diversification in Organic Synthesis

Scaffold diversification is a crucial strategy in medicinal chemistry for exploring new chemical space and generating novel molecular architectures. 3-Azatricyclo[4.2.1.02,5]nonan-4-one is an excellent starting point for such diversification.

The enzymatic resolution is the most prominent example of this potential. A single racemic tricyclic compound is transformed into two distinct, highly valuable chiral building blocks: an enantiopure bicyclic β-amino acid and the opposite enantiomer of the tricyclic lactam. researchgate.net This process effectively diversifies the initial scaffold by altering its topology (tricyclic to bicyclic) and generating stereochemical complexity.

These resulting chiral bicyclic β-amino acids can be further diversified. They can be incorporated into peptides to create peptidomimetics with constrained conformations, which can enhance proteolytic stability and biological activity. researchgate.net Furthermore, strained tricyclic frameworks related to this compound are known to undergo rearrangement reactions to produce entirely different heterocyclic systems, such as 2-azabicyclo[2.2.1]heptenes or dihydropyridines, under radical conditions. researchgate.net This suggests that the 3-azatricyclo[4.2.1.02,5]nonan-4-one core has latent potential for skeletal rearrangements, further expanding its utility in scaffold diversification.

Formation of Derivatives with Modified Tricyclic Structures

Modifications to the 3-azatricyclo[4.2.1.02,5]nonan-4-one structure can be made while retaining the core tricyclic framework, leading to a variety of useful derivatives.

One of the most important related compounds is the unsaturated analogue, exo-3-azatricyclo[4.2.1.02,5]non-7-en-4-one. researchgate.netnih.gov This derivative contains a double bond within the bicyclo[2.2.1]heptene portion of the molecule. This double bond serves as a versatile functional handle for a wide range of chemical transformations, including:

Hydrogenation: Reduction of the double bond provides a direct route to the saturated 3-azatricyclo[4.2.1.02,5]nonan-4-one.

Electrophilic Addition: Reactions such as halogenation, epoxidation, or dihydroxylation can install new functional groups on the tricyclic scaffold.

Additionally, the nitrogen atom of the lactam can be functionalized. For instance, N-Boc protected derivatives have been prepared, which modifies the reactivity of the lactam and is a common strategy in multi-step syntheses involving amino acids and lactams. researchgate.net These modifications allow for the fine-tuning of the molecule's properties and provide points of attachment for building more complex structures upon the rigid tricyclic core.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

The primary and established route to racemic exo-3-Azatricyclo[4.2.1.0²˒⁵]nonan-4-one involves a [2+2] cycloaddition reaction. This key transformation utilizes the reaction of chlorosulfonyl isocyanate (CSI) with a corresponding norbornene derivative. The resulting N-chlorosulfonyl β-lactam is subsequently subjected to a reductive workup, typically with a sulfite (B76179) solution, to yield the target tricyclic lactam. researchgate.net

While effective, future research is geared towards enhancing the efficiency and versatility of this pathway. Key areas of development include:

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods would provide direct access to enantiopure forms of the lactam, bypassing the need for resolution of the racemate and expanding its utility in chiral synthesis.

Alternative Cycloaddition Precursors: Investigating alternative ketene (B1206846) or isocyanate precursors could offer milder reaction conditions, improved yields, and broader substrate scope.

Flow Chemistry Approaches: Implementing continuous flow technologies could enable better control over reaction parameters, enhance safety, and facilitate larger-scale production of this key building block.

A summary of the current synthetic approach is presented below:

StepReaction TypeReagentsKey Intermediate
1[2+2] CycloadditionNorbornene derivative, Chlorosulfonyl isocyanate (CSI)N-chlorosulfonyl-3-azatricyclo[4.2.1.0²˒⁵]nonan-4-one
2ReductionAqueous sulfite solutionrac-exo-3-Azatricyclo[4.2.1.0²˒⁵]nonan-4-one

Exploration of New Reactivity Modes and Mechanistic Insights

The inherent ring strain of the β-lactam fused within the tricyclic system makes 3-Azatricyclo[4.2.1.0²˒⁵]nonan-4-one a reactive intermediate for various transformations. The most notable reactivity explored to date is its use as a precursor to conformationally constrained β-amino acids.

Enzymatic Ring-Opening: A highly efficient and enantioselective mode of reactivity is the lipase-catalyzed hydrolysis of the lactam ring. Specifically, Lipolase® has been used for the kinetic resolution of racemic exo-3-azatricyclo[4.2.1.0²˒⁵]nonan-4-one. researchgate.net This enzymatic process selectively opens one enantiomer of the lactam to produce the corresponding enantiopure β-amino acid, leaving the other lactam enantiomer unreacted. This method achieves high enantioselectivity (E > 200), providing both the resolved β-amino acid and the unreacted β-lactam in high enantiomeric excess (ee ≥ 98%). researchgate.net

Future research will likely delve into other reactivity modes:

Chemical Hydrolysis: Detailed mechanistic studies of acid- and base-catalyzed hydrolysis will provide a deeper understanding of the factors governing the stability and reactivity of the strained amide bond.

Reduction: The reduction of the lactam carbonyl group could provide access to novel tricyclic azetidine (B1206935) derivatives, which are valuable scaffolds in medicinal chemistry.

N-Functionalization: Exploring reactions at the nitrogen atom, such as alkylation or acylation, would generate a library of derivatives with diverse properties and potential applications.

ReactionReagent/CatalystProductSignificance
Enantioselective Ring-OpeningLipolase®, H₂OEnantiopure β-amino acid and enantiopure β-lactamAccess to chiral building blocks
Acid-Catalyzed Ring-Opening18% HClβ-amino acid hydrochlorideSynthesis of β-amino acids

Application of Advanced Spectroscopic and Computational Methods

The definitive structural characterization of 3-Azatricyclo[4.2.1.0²˒⁵]nonan-4-one and its derivatives relies on a combination of advanced spectroscopic and computational techniques.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the tricyclic structure. The relative configurations of the stereocenters are determined by analyzing the ³J(H,H) coupling constants, which are highly dependent on the dihedral angles between adjacent protons. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure and stereochemistry of these molecules and their derivatives. researchgate.net

Computational Modeling: High-level computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are emerging as powerful tools for understanding this system. nih.govacs.org These methods can:

Predict and corroborate experimentally determined geometries, including bond lengths and angles.

Calculate thermodynamic properties to assess the magnitude of ring strain and amide resonance stabilization, which are key drivers of the lactam's reactivity. acs.org

Simulate vibrational (IR) and NMR spectra to aid in the interpretation of experimental data.

Model reaction pathways and transition states to provide mechanistic insights into synthetic and ring-opening reactions.

Future work will likely involve more integrated experimental and computational studies to build a comprehensive model of the structure-reactivity relationships in this tricyclic system.

Integration into Materials Science and Supramolecular Chemistry (focused on structural aspects or synthesis)

While direct applications of 3-Azatricyclo[4.2.1.0²˒⁵]nonan-4-one in materials science are still nascent, its potential is significant due to its rigid structure and its ability to serve as a monomer for specialized polymers. The β-amino acids derived from its ring-opening are particularly promising building blocks for creating ordered supramolecular structures.

The ring-opening of the β-lactam can, in principle, be utilized in ring-opening polymerization (ROP) to synthesize novel polyamides. The rigid tricyclic nature of the monomer would be expected to impart unique thermal and mechanical properties to the resulting polymer. However, the high ring strain that facilitates single ring-opening events could also present challenges for achieving controlled high-molecular-weight polymerization.

Furthermore, the bicyclic β-amino acids obtained from this lactam are valuable synthons for creating foldamers—oligomers that adopt well-defined secondary structures similar to peptides. unimi.itnih.gov These constrained amino acids can be incorporated into peptide backbones to enforce specific turns or sheet-like conformations, which is a key strategy in designing molecules that mimic protein secondary structures. nih.govresearchgate.net These peptidomimetics can self-assemble into higher-order supramolecular structures, such as nanotubes or fibrils, driven by hydrogen bonding and other non-covalent interactions.

Design and Synthesis of Conformationally Restricted Analogues

A primary driver for the interest in 3-Azatricyclo[4.2.1.0²˒⁵]nonan-4-one is its role as a precursor to conformationally restricted β-amino acids. researchgate.netnih.gov These bicyclic amino acids are highly valuable in medicinal chemistry for the design of peptidomimetics. nih.gov

By incorporating these rigid units into a peptide sequence, chemists can lock the backbone into a specific bioactive conformation. nih.gov This strategy is employed to:

Enhance Binding Affinity: By pre-organizing the peptide into the correct shape for binding to a biological target (e.g., an enzyme or receptor), the entropic penalty of binding is reduced, leading to higher affinity.

Improve Metabolic Stability: The unnatural amino acid backbone is often resistant to degradation by proteases, leading to a longer biological half-life.

Mimic Secondary Structures: The rigid norbornane (B1196662) framework can be used to nucleate or stabilize specific secondary structures like β-turns and β-sheets, which are crucial for many protein-protein interactions. nih.govresearchgate.net

Future research in this area will focus on synthesizing a variety of functionalized analogues of 3-Azatricyclo[4.2.1.0²˒⁵]nonan-4-one. Introducing substituents onto the norbornane skeleton before or after lactam formation would lead to a diverse library of constrained β-amino acids with different steric and electronic properties, further expanding the toolbox for designing sophisticated peptidomimetics and other bioactive molecules.

Q & A

Q. What are the established synthesis routes for 3-Azatricyclo[4.2.1.0²,⁵]nonan-4-one under laboratory conditions?

Methodological Answer: Synthesis typically involves multi-step cyclization reactions. For bicyclic analogs (e.g., 3,7-diazabicyclononanes), intramolecular [3+2] cycloadditions or reductive amination under inert atmospheres are common. Catalysts like Pd/C or Ni-based systems may enhance yield, while solvents such as THF or DCM are preferred for stability . Precise stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl precursors) and temperature control (0–25°C) are critical to avoid side products.

Q. How should researchers approach structural characterization using spectroscopic methods?

Methodological Answer: Combine NMR (¹H/¹³C), FT-IR, and mass spectrometry (HRMS) for unambiguous confirmation. For NMR, focus on distinguishing bridgehead protons (δ 3.5–4.5 ppm) and carbonyl signals (δ 170–210 ppm in ¹³C). X-ray crystallography (as in ) resolves stereochemistry, with refinement software (e.g., SHELXL) ensuring accuracy. Cross-validate spectral data with computational predictions (e.g., Gaussian for IR vibrations).

Q. What safety protocols are essential when handling this compound in a laboratory setting?

Methodological Answer: Follow OSHA and institutional guidelines for nitrated bicyclic compounds. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid prolonged exposure due to potential neurotoxicity (similar to nitrodibenzofurans in ). Store under nitrogen at –20°C to prevent degradation. Conduct risk assessments using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic properties or biological interactions of this compound?

Methodological Answer: Perform density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps and electrostatic potentials. For docking (e.g., AutoDock Vina), use crystal structures from the Protein Data Bank (PDB) and validate binding energies with MD simulations. Reference studies on analogous 3,7-diazabicyclononanes demonstrate correlations between electron density and receptor affinity .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s reactivity?

Methodological Answer: Apply PICO (Population, Intervention, Comparison, Outcome) frameworks to isolate variables. For example, if observed reaction rates conflict with DFT predictions, re-examine solvent effects (e.g., implicit vs. explicit solvation models) or transition-state approximations. Use Hirshfeld surface analysis (as in ) to identify intermolecular interactions influencing reactivity.

Q. How can combinatorial libraries enhance the study of structural analogs for pharmacological screening?

Methodological Answer: Design libraries by varying substituents at bridgehead positions (e.g., aryl, alkyl groups) using solid-phase synthesis. High-throughput screening (HTS) with SPR or fluorescence assays can prioritize analogs. Studies on 3-aza-6,8-dioxabicyclo[3.2.1]octanes ( ) highlight the impact of electron-withdrawing groups on bioactivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.